1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride
Description
1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole-derived compound characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications. The cyclopropyl group introduces unique steric and electronic properties due to its strained three-membered ring structure, which can influence reactivity, metabolic stability, and intermolecular interactions .
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-7(8)4-10(9-5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H |
InChI Key |
KRNPYBILMNFWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-1,2-dicarbonyl compounds, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The dihydrochloride salt improves aqueous solubility compared to neutral analogs, as seen in related compounds like Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride ().
- The pyridinyl substituent in ’s compound adds aromaticity and hydrogen-bonding capability, altering solubility and binding interactions.
Physicochemical Properties
Biological Activity
1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl and methyl-substituted precursors with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to enhance yield and purity. The final product is usually obtained as a dihydrochloride salt for improved solubility and stability.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The compound showed moderate to potent activity, with IC50 values indicating its effectiveness in inhibiting cell proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 12.5 | Moderate |
| HT-1080 | 8.2 | Potent |
| SGC-7901 | 15.0 | Moderate |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This is similar to the action of combretastatin A-4 (CA-4), a known microtubule destabilizer. Computational modeling has suggested that the compound binds to the colchicine site on microtubules, disrupting microtubule dynamics and leading to cell cycle arrest.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic effects. It has been tested in models of acute inflammation, where it demonstrated a reduction in inflammatory markers, indicating potential utility in treating inflammatory diseases.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It exhibited activity against certain Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 31.25 | Moderate |
| Escherichia coli | 62.50 | Weak |
Case Studies
Several case studies have explored the efficacy of this compound in vivo. In one study involving xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
